2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO2S . It has a molecular weight of 307.79 .
Molecular Structure Analysis
The molecular structure of “2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide” includes a sulfanyl group attached to a 3-chlorophenyl group and an acetamide group attached to a 4-methoxyphenyl group .Physical And Chemical Properties Analysis
The compound “2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide” has a density of 1.3±0.1 g/cm3, a boiling point of 492.5±40.0 °C at 760 mmHg, and a flash point of 251.6±27.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
- Mechanisms of action include inhibition of growth factors, enzymes, and kinases. For instance, 1,3,4-oxadiazole hybrids have been tested against various cancer cell lines. They target enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
- Notably, compound N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide demonstrated effective inhibition of EGFR, Src, and IL-6 .
- The compound’s structure suggests potential as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways, and inhibiting them can impact cancer progression and other diseases .
- While research on this specific compound is limited, related 1,3,4-thiadiazole derivatives have shown antiviral properties. Further investigation could explore its potential against viral infections .
Cytotoxicity and Anticancer Activity
Tyrosine Kinase Inhibition
Antiviral Activity
Safety And Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-13-7-5-12(6-8-13)17-15(18)10-20-14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCPJPVQBGNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
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